Gypenoside LXXV
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Overview
Description
Gypenoside LXXV is a minor ginsenoside derived from the plant Gynostemma pentaphyllum, commonly known as “southern ginseng.” This compound is part of the larger family of ginsenosides, which are known for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gypenoside LXXV can be synthesized through the enzymatic hydrolysis of gypenoside XVII. This process involves the use of a novel ginsenoside-transforming β-glucosidase derived from Microbacterium species Gsoil 167. The enzyme efficiently hydrolyzes gypenoside XVII into this compound under optimal conditions of pH 7.0 and a temperature of 50°C .
Industrial Production Methods
For industrial-scale production, the enzymatic method is preferred due to its high specificity and efficiency. The process involves the cultivation of Microbacterium species Gsoil 167 in a bioreactor, followed by the extraction and purification of the enzyme. The enzyme is then used to convert gypenoside XVII into this compound at a gram-scale .
Chemical Reactions Analysis
Types of Reactions
Gypenoside LXXV undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Hydroxide ions in an aqueous medium.
Major Products
Oxidation: Formation of oxidized derivatives of this compound.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted gypenoside derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and hepatoprotective properties.
Industry: Used in the production of functional foods and pharmaceuticals due to its bioactive properties.
Mechanism of Action
Gypenoside LXXV exerts its effects through various molecular targets and pathways:
Anti-Cancer: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting the NF-κB signaling pathway.
Anti-Inflammatory: Reduces inflammation by down-regulating pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β.
Hepatoprotective: Protects liver cells by reducing oxidative stress and inhibiting the expression of fibrosis markers such as α-smooth muscle actin and collagen1.
Comparison with Similar Compounds
Similar Compounds
Gypenoside XVII: Precursor of gypenoside LXXV, with similar but less potent anti-cancer effects.
Ginsenoside Rb1: Another ginsenoside with anti-cancer and hepatoprotective properties, but less effective than this compound in certain applications.
Uniqueness
This compound is unique due to its enhanced anti-cancer activity compared to its precursors and other similar ginsenosides. Its ability to significantly reduce cell viability in various cancer cell lines makes it a promising candidate for further pharmaceutical development .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,55-37-35(51)33(49)31(47)25(54-37)20-52-36-34(50)32(48)30(46)24(19-43)53-36)22-11-16-41(7)29(22)23(44)18-27-39(5)15-13-28(45)38(3,4)26(39)12-17-40(27,41)6/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36+,37-,39-,40+,41+,42-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYRCZFIJNGYOG-QINBLQPGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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